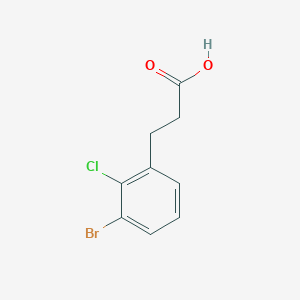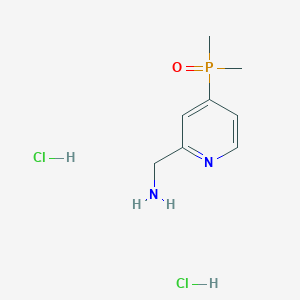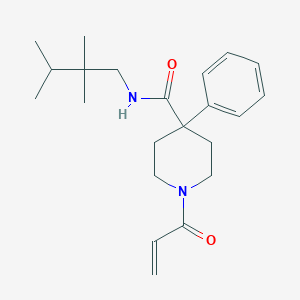
3-(3-Bromo-2-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-chlorophenyl)propanoic acid is an organic compound with the CAS Number: 1261816-05-0 . It has a molecular weight of 263.52 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C9H8BrClO2 . This indicates that the molecule is composed of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.51562 . It is typically stored at room temperature and appears as a solid .Scientific Research Applications
3-(3-Bromo-2-chlorophenyl)propanoic acid has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. This compound has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting potential effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-Bromo-2-chlorophenyl)propanoic acid in lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool for studying the role of prostaglandins in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for the study of 3-(3-Bromo-2-chlorophenyl)propanoic acid. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the role of this compound in regulating immune function and inflammation in various diseases is an area of active research.
Synthesis Methods
3-(3-Bromo-2-chlorophenyl)propanoic acid can be synthesized through a reaction between 3-bromo-2-chlorobenzoyl chloride and propanoic acid in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 102-104 °C.
Safety and Hazards
properties
IUPAC Name |
3-(3-bromo-2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZWQWZPVGALCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2930072.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2930075.png)
![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)






